molecular formula C12H12INO B1345451 6-(2-Iodophenyl)-6-oxohexanenitrile CAS No. 898768-03-1

6-(2-Iodophenyl)-6-oxohexanenitrile

Cat. No.: B1345451
CAS No.: 898768-03-1
M. Wt: 313.13 g/mol
InChI Key: NEYGRIUSOSAKRI-UHFFFAOYSA-N
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Description

6-(2-Iodophenyl)-6-oxohexanenitrile is a nitrile-functionalized organic compound featuring a 2-iodophenyl substituent and a ketone group within a hexanenitrile backbone. The iodine atom at the ortho position of the phenyl ring contributes to its unique electronic and steric properties, making it a candidate for applications in catalysis, ligand design, and pharmaceutical intermediates.

Properties

IUPAC Name

6-(2-iodophenyl)-6-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGRIUSOSAKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642254
Record name 6-(2-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-03-1
Record name 2-Iodo-ε-oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Iodophenyl)-6-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Iodophenyl)-6-oxohexanenitrile typically involves the reaction of 2-iodophenyl derivatives with appropriate nitrile precursors. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Iodophenyl)-6-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like organolithium or Grignard reagents are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Iodophenyl)-6-oxohexanenitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 6-(2-Iodophenyl)-6-oxohexanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group enhances the compound’s ability to bind to specific sites, influencing biological pathways and leading to desired therapeutic effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular interactions and pathways involved .

Comparison with Similar Compounds

6-(2-Bromophenyl)-6-oxohexanenitrile

  • Structure : Bromine replaces iodine at the ortho position.
  • However, it may improve solubility in nonpolar solvents.

6-(4-Bromophenyl)-6-oxohexanenitrile

  • Structure : Bromine at the para position.
  • Impact : Para substitution reduces steric hindrance compared to ortho-iodo analogs, facilitating easier access to the aromatic ring in coupling reactions. This positional isomer is available from nine suppliers, indicating broader commercial accessibility .

6-(2-Methoxyphenyl)-6-oxohexanenitrile

  • Structure : Methoxy (-OCH₃) replaces iodine.
  • Electronic Effects : The electron-donating methoxy group deactivates the phenyl ring, altering reaction pathways (e.g., reduced electrophilic aromatic substitution). This compound is used in synthetic intermediates for agrochemicals .

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

  • Structure : Chlorine and pyridine ring replace the iodophenyl group.
  • Applications : The pyridyl moiety enhances coordination with metal catalysts, making this compound relevant in medicinal chemistry for metal-catalyzed cross-couplings. Marketed for "medicinal purposes" with a CAS number 890100-78-4 .

Functional Group Variations

6-(2-Bromophenyl)-6-oxohexanoic Acid

  • Structure : Carboxylic acid (-COOH) replaces nitrile (-CN).
  • Properties : The acidic proton enables salt formation, improving bioavailability. CAS 898765-24-7; molecular weight 285.13. Used in pharmaceutical intermediates .

Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate

  • Structure : Ester (-COOEt) replaces nitrile; dichlorophenyl substituent.
  • Reactivity : The ester group allows hydrolysis to carboxylic acids, while chlorine atoms enhance electrophilicity. CAS 898778-14-8; 100% purity .

Comparative Data Table

Compound Name CAS Number Substituent/Position Functional Group Key Properties/Applications Reference
6-(2-Iodophenyl)-6-oxohexanenitrile Not reported 2-Iodophenyl Nitrile High polarizability; catalytic uses -
6-(2-Bromophenyl)-6-oxohexanenitrile Not reported 2-Bromophenyl Nitrile Industrial research; moderate reactivity
6-(4-Bromophenyl)-6-oxohexanenitrile 61719-38-8 4-Bromophenyl Nitrile Commercial availability; coupling reactions
6-(2-Methoxyphenyl)-6-oxohexanenitrile 898786-52-2 2-Methoxyphenyl Nitrile Agrochemical intermediates
6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile 890100-78-4 2-Chloro-3-pyridyl Nitrile Medicinal chemistry; metal coordination
6-(2-Bromophenyl)-6-oxohexanoic acid 898765-24-7 2-Bromophenyl Carboxylic acid Pharmaceutical salts; MW 285.13
Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate 898778-14-8 2,5-Dichlorophenyl Ester Hydrolysis precursor; electrophilic

Biological Activity

6-(2-Iodophenyl)-6-oxohexanenitrile (CAS No. 898768-03-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10IN1O1\text{C}_{12}\text{H}_{10}\text{I}\text{N}_{1}\text{O}_{1}
PropertyValue
Molecular Weight273.12 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in cellular processes. It has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways related to proliferation and apoptosis.

Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit inhibitory effects on protein kinases, which are essential for various cellular functions. For instance, studies have demonstrated that the presence of an iodine atom can enhance the binding affinity to ATP-binding sites in kinases, thereby increasing the compound's potential as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. The following table summarizes key findings from SAR studies:

ModificationEffect on Activity
Iodine SubstitutionIncreased kinase inhibition
Alkyl Chain LengthOptimal activity at hexane length
Oxo Group PresenceEnhances solubility and reactivity

These modifications suggest that both the iodine substituent and the oxo group contribute significantly to the compound's biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer therapeutic .
  • Enzyme Inhibition : Research highlighted that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have shown that this compound binds effectively to targets such as thymidylate synthase and cyclin-dependent kinases, providing insights into its mechanism of action .

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